3-Amino-6-(trifluoromethyl)picolinonitrile
Overview
Description
3-Amino-6-(trifluoromethyl)picolinonitrile is a chemical compound with the CAS Number: 946594-89-4 . It has a molecular weight of 187.12 and its IUPAC name is 3-amino-6-(trifluoromethyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for 3-Amino-6-(trifluoromethyl)picolinonitrile is 1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Amino-6-(trifluoromethyl)picolinonitrile is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Trifluoromethylated Amino Compounds
Trifluoromethylated amino compounds are synthesized using trifluoroacetaldehyde as a starting compound. These compounds, including derivatives related to 3-Amino-6-(trifluoromethyl)picolinonitrile, are crucial in producing trifluoroethylamino derivatives through reductive amination reactions. Such derivatives have applications ranging from pharmaceuticals to agrochemicals due to their unique chemical properties imparted by the trifluoromethyl group (H. Mimura et al., 2010).
Phototriggered DNA Phosphoramidate Ligation
Another notable application involves the use of N-methyl picolinium carbamate for phototriggered nonenzymatic DNA phosphoramidate ligation. This methodology leverages the unique reactivity of picolinonitrile derivatives for initiating controlled ligation reactions, offering new avenues in the study of nucleic acid chemistry and synthetic biology (Jonathan Cape et al., 2012).
Coordination Chemistry and Material Science
Research on coordination environments and pseudopolymorphism in complexes with picolinic acid and amino picoline derivatives, closely related to 3-Amino-6-(trifluoromethyl)picolinonitrile, elucidates the versatility of these compounds in forming metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and as sensors due to their adjustable porosity and functional sites (M. Tabatabaee et al., 2013).
Organic Synthesis and Catalysis
The synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles, involving gold(I)-catalyzed cyclization, showcases the role of picolinonitrile derivatives in facilitating novel organic transformations. These methodologies contribute to the development of complex organic molecules with potential applications in medicinal chemistry and material science (S. Fukuhara et al., 2018).
Enhancement of Luminescent Properties
Picolinamidination of amino groups in peptides, a process that can be related to the functionalization of picolinonitrile derivatives, significantly enhances the matrix-assisted laser desorption/ionization (MALDI) signal of peptides. This enhancement has implications for improving mass spectrometric analyses in proteomics and other fields requiring sensitive detection methods (Jong-Seo Kim et al., 2008).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H320, H335 , which correspond to harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively .
Relevant Papers The search results did not provide specific papers related to 3-Amino-6-(trifluoromethyl)picolinonitrile . For a more comprehensive review of the literature, a more detailed search of academic databases may be necessary.
properties
IUPAC Name |
3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDIVORLLWTSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(trifluoromethyl)picolinonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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